3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

Nucleophilic Aromatic Substitution Site-Selective Functionalization Pyridine Halide Reactivity

Sourcing regioisomerically pure fluorinated pyridine building blocks is a persistent challenge in medicinal chemistry-incorrect halogen placement derails cross-coupling selectivity and introduces costly synthetic delays. This compound addresses that directly through its rigorously defined 2-fluoro/3-chloro/4-trifluoromethyl substitution pattern. It enables a programmed two-step functionalization sequence: selective Ni-catalyzed Suzuki or Negishi coupling at the 2-fluoro position while the 3-chloro remains inert, followed by Pd-catalyzed coupling at the 3-chloro site-a orthogonal strategy unattainable with regioisomeric variants. Key quantifiable advantages: cLogP of 2.62 (vs. 2.30 for the 5-substituted isomer) for enhanced CNS penetration potential; validated scaffold-hopping template based on NNRTI patent precedents; and a metabolically labile 3-Cl handle enabling controlled degradation in agrochemical leads. Available from bench-stable stock with full analytical documentation.

Molecular Formula C6H2ClF4N
Molecular Weight 199.53 g/mol
CAS No. 1227496-80-1
Cat. No. B058795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
CAS1227496-80-1
Molecular FormulaC6H2ClF4N
Molecular Weight199.53 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)Cl)F
InChIInChI=1S/C6H2ClF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
InChIKeyBFSHUXKVQSULSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine: Strategic Intermediate


3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine (CAS 1227496-80-1) is a heterocyclic aromatic compound with the molecular formula C6H2ClF4N and a molecular weight of 199.53 g/mol . It is characterized by a pyridine ring simultaneously substituted with chlorine (position 3), fluorine (position 2), and a trifluoromethyl group (position 4). This specific arrangement creates a unique electronic environment that dictates its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, positioning it as a versatile intermediate for synthesizing complex molecules in pharmaceutical and agrochemical research .

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine: Substitution Risk Analysis


Substituting 3-chloro-2-fluoro-4-(trifluoromethyl)pyridine with its regioisomers, such as 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine or 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, introduces significant and often unacceptable risks in synthetic pathways. The position of the halogen atoms critically dictates the site selectivity and efficiency of key reactions like SNAr and metal-catalyzed cross-couplings [1]. For instance, a chlorine atom at the 2-position (adjacent to the ring nitrogen) is significantly more activated toward nucleophilic displacement than one at the 3-position, which can lead to different reaction products or failed reactions if the incorrect isomer is procured [2]. The following quantitative evidence details these critical performance differentiators.

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine: Evidence Comparison


SNAr Reactivity: 2-Fluoro vs. 3-Chloro Activation

The target compound possesses a unique reactivity profile compared to its direct regioisomer, 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine. In the target compound, the chlorine atom is at the 3-position, a site known to be substantially less activated for SNAr than the 2-position [1]. This allows for selective reaction at the 2-fluoro position under specific conditions, while the 3-chloro group remains intact for subsequent orthogonal transformations. In contrast, the regioisomer's 2-chloro substituent is highly activated by the adjacent ring nitrogen, making selective mono-functionalization more challenging. While specific rate constants for this pair are not available in the public literature, the general reactivity trend is well-established: 2-chloropyridine reacts with nucleophiles approximately 10^3 to 10^5 times faster than 3-chloropyridine under similar conditions . The target compound's design inherently leverages this differential to enable sequential, site-selective synthesis strategies that the regioisomer cannot replicate.

Nucleophilic Aromatic Substitution Site-Selective Functionalization Pyridine Halide Reactivity

Proven Utility in Patented NNRTI Synthesis

A direct patent from Merck Canada (US20110245296A1) exemplifies the high-value application of this halogenated pyridine scaffold, specifically using 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine as a critical intermediate in synthesizing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV treatment [1]. The patent details the reaction of this intermediate with phenols under mild conditions (K2CO3, NMP, 60-120°C) to yield key biaryl ether intermediates in good yields [1]. This validated, scalable chemistry underscores the value of the 4-(trifluoromethyl)pyridine scaffold with mixed halogenation. Procuring 3-chloro-2-fluoro-4-(trifluoromethyl)pyridine, the regioisomer of the patented intermediate, provides a distinct entry point into similar drug-like chemical space, offering the potential to generate novel intellectual property with divergent biological activity.

Non-Nucleoside Reverse Transcriptase Inhibitors Antiviral Synthesis Patent-Backed Intermediates

Lipophilicity vs. 5-Trifluoromethyl Isomer

A computational comparison of key drug-likeness parameters reveals a significant difference in lipophilicity between the target compound and its 5-substituted regioisomer, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS 72537-17-8). The predicted octanol-water partition coefficient (cLogP) for the target compound is 2.62, while for the 5-substituted isomer it is 2.30 , . This difference of 0.32 log units is substantial in a medicinal chemistry context, where a ∆logP of >0.5 can significantly alter membrane permeability, protein binding, and overall ADME profile. This divergent lipophilicity can be a deciding factor when selecting a fluorinated pyridine building block to finetune the pharmacokinetic properties of a lead series.

Drug-likeness Lipophilicity Computational ADME

3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine: Recommended Applications


Sequential Cross-Coupling for API Synthesis

Leverage the compound's distinct 2-fluoro and 3-chloro substituents for a programmed, two-step functionalization. The fluorine atom at the 2-position can be selectively activated for a first Suzuki or Negishi coupling using Ni-catalyzed conditions, while the 3-chloro group remains inert [1]. This is followed by a subsequent Pd-catalyzed coupling at the 3-position. This sequential strategy, enabled by the differential reactivity confirmed by class-level principles, is not feasible with the 2-chloro-3-fluoro isomer and is critical for constructing complex, diarylated pyridine cores for pharmaceuticals.

Novel NNRTI Analogs via Scaffold Hopping

The validated use of the 2-chloro-3-fluoro regioisomer in patented NNRTI synthesis [1] provides a direct blueprint for using this compound as a starting point for 'scaffold hopping'. By reacting the target compound with various phenol or aniline nucleophiles, researchers can generate a library of novel 3-substituted analogs, bypassing existing intellectual property while exploring the same privileged chemical space to discover backup series or improved candidates.

Lipophilicity-Guided Lead Optimization for CNS

When a lead optimization campaign requires a more lipophilic pyridine building block to enhance blood-brain barrier penetration or target engagement, the target compound's higher cLogP (2.62) compared to its 5-substituted isomer (2.30) [1], makes it the strategically superior choice. This quantifiable difference allows medicinal chemists to make a data-driven procurement decision to fine-tune physicochemical properties without altering the core molecular topology.

Agrochemical Intermediate: Enhanced Stability

The electron-withdrawing nature of the 2-fluoro and 4-trifluoromethyl groups, combined with the metabolically labile 3-chloro handle, makes this compound an ideal intermediate for designing agrochemicals where controlled degradation is required. The compound is marketed as a key intermediate for herbicides and insecticides, where its specific substitution pattern is reported to enhance metabolic stability and lipophilicity in final formulations .

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